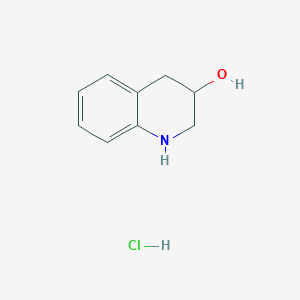

1,2,3,4-Tetrahydroquinolin-3-ol hydrochloride

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-8-5-7-3-1-2-4-9(7)10-6-8;/h1-4,8,10-11H,5-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCJYHBLGPQNMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroquinolin-3-ol hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The reaction conditions often require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 1,2,3,4-Tetrahydroquinolin-3-ol hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds.

Scientific Research Applications

The compound 7-(4-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine class and has garnered attention for its potential applications in various scientific research areas. This article explores its applications, supported by data tables and case studies.

Pharmacology

The compound exhibits significant pharmacological properties, particularly as a potential therapeutic agent in treating various diseases. Its structure allows it to interact with multiple biological targets, making it a candidate for drug development.

Key Findings:

- Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

- Neuroprotective Effects : Research has shown that pyrrolo[2,3-d]pyrimidines can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.

Biochemistry

In biochemical studies, this compound can serve as a valuable tool for understanding enzyme interactions and metabolic pathways.

Case Study Example :

- A study investigated the inhibitory effects of related pyrrolo[2,3-d]pyrimidines on specific kinases involved in cellular signaling. The results demonstrated that these compounds could effectively modulate kinase activity, providing insights into their role in cellular processes.

Material Science

The unique properties of this compound also make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors.

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Excellent under UV |

| Application | Organic electronics |

Synthetic Chemistry

The synthesis of this compound involves various methods that can be optimized for better yields and efficiency. Its derivatives can be synthesized to enhance specific properties or functionalities.

Synthesis Overview :

- The compound can be synthesized through multi-step reactions involving cyclization and functional group modifications. This adaptability makes it a versatile scaffold in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinolin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 1,2,3,4-Tetrahydroquinolin-3-ol hydrochloride with analogous tetrahydroquinoline and tetrahydroisoquinoline derivatives:

*Calculated based on molecular formula C₉H₁₂ClNO.

Key Observations :

- Substituent Position: The 3-OH group distinguishes the target compound from derivatives like 6-hydroxy-1,2,3,4-tetrahydroquinoline (6-OH) and 7-methoxy-1,2,3,4-tetrahydroquinoline . Positional isomerism significantly affects polarity and biological activity.

- Salt Formation: Hydrochloride salts (e.g., 7-Methoxy-1,2,3,4-tetrahydroquinoline HCl) improve solubility and stability compared to free bases .

Purity and Analytical Characterization

- Purity Standards: Most tetrahydroquinoline derivatives (e.g., 1,2,3,4-Tetrahydroquinolin-3-amine) are ≥95% pure, verified via CHN analysis, HRMS, and NMR .

- Chromatography : LC-MS and HPLC (e.g., gradient A with retention time 21.3) are standard for purity assessment .

Biological Activity

1,2,3,4-Tetrahydroquinolin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,2,3,4-Tetrahydroquinolin-3-ol hydrochloride features a tetrahydroquinoline core with a hydroxyl group at the 3-position, which influences its chemical reactivity and biological properties. The presence of the hydroxyl group enhances its ability to form hydrogen bonds and interact with biological targets effectively.

The biological activity of 1,2,3,4-Tetrahydroquinolin-3-ol hydrochloride is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmission and inflammation pathways.

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors in the brain, potentially modulating their activity and influencing neurological functions.

- Antinociceptive Effects : Research indicates that derivatives of tetrahydroquinoline can exhibit analgesic properties by acting on μ-opioid receptors (MOR) and δ-opioid receptors (DOR) .

Biological Activities

- Neuroprotective Properties : Studies suggest that tetrahydroquinoline derivatives may protect neuronal cells from damage associated with neurodegenerative diseases. They are believed to inhibit oxidative stress and regulate the kynurenine pathway, which is crucial for maintaining neuronal health .

- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and mediators.

- Anticancer Activity : Recent studies have indicated that certain tetrahydroquinoline derivatives can inhibit colorectal cancer (CRC) cell growth by inducing oxidative stress and disrupting cellular signaling pathways involved in proliferation and metastasis .

Case Studies and Experimental Data

Comparative Analysis with Similar Compounds

1,2,3,4-Tetrahydroquinolin-3-ol hydrochloride shares structural similarities with other compounds like tetrahydroisoquinoline and quinoline but is distinguished by its unique hydroxyl group at the 3-position. This feature significantly influences its reactivity and biological interactions.

Q & A

Basic: What are the common synthetic routes for 1,2,3,4-Tetrahydroquinolin-3-ol hydrochloride?

The synthesis typically involves cyclization of β-phenylethylamine derivatives using dehydrating agents like phosphorus oxychloride (POCl₃) or ZnCl₂ under controlled conditions. For example:

- Scheme 1 : Cyclization of an N-acyl-β-phenylethylamine precursor with POCl₃ at 80–100°C yields the tetrahydroquinoline scaffold .

- Reduction methods : LiAlH₄ in tetrahydrofuran (THF) can reduce ketone intermediates to secondary alcohols, followed by hydrochlorination with SOCl₂ in chloroform .

Critical factors : Temperature control (e.g., reflux vs. room temperature) and stoichiometric ratios of dehydrating agents significantly impact yield and purity.

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Temperature modulation : Cyclization reactions often require reflux (e.g., 80–100°C for POCl₃-mediated cyclization), but lower temperatures (e.g., 40°C) may reduce side reactions like over-chlorination .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance LiAlH₄-mediated reductions, while chloroform is optimal for SOCl₂-driven hydrochlorination .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures can isolate high-purity products (>95%) .

Basic: What analytical techniques are essential for characterizing this compound?

- Structural confirmation :

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from structural variations or assay conditions. Strategies include:

- Standardized assays : Replicate studies using CLSI/M07-A11 guidelines for MIC (minimum inhibitory concentration) testing .

- Structural verification : Confirm batch-to-batch consistency via NMR and X-ray crystallography to rule out impurities or stereochemical differences .

- Meta-analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify trends (e.g., substituent effects on IC₅₀ values) .

Advanced: What structure-activity relationship (SAR) insights guide functionalization of this scaffold?

Key modifications and their effects:

Methodological approach : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives .

Basic: What purification methods are recommended for isolating this compound?

- Liquid-liquid extraction : Separate unreacted precursors using dichloromethane/water phases.

- Chromatography : Flash chromatography (silica gel, 20% ethyl acetate/hexane) resolves diastereomers or regioisomers .

- Recrystallization : Ethanol/water (1:3 v/v) yields crystalline hydrochloride salts with >98% purity .

Advanced: What challenges arise in enantioselective synthesis, and how are they addressed?

- Chiral resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) to control stereochemistry at C3 .

- Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess (ee >99%) .

Advanced: How can mechanistic studies elucidate its interaction with biological targets?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to receptors like GPCRs .

- In silico modeling : MD simulations (e.g., GROMACS) predict binding stability and residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.